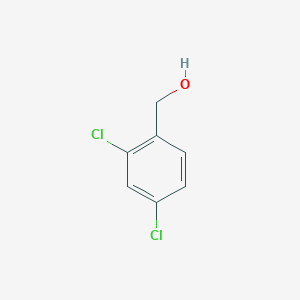
2,4-Dichlorobenzyl alcohol
Cat. No. B132187
Key on ui cas rn:
1777-82-8
M. Wt: 177.02 g/mol
InChI Key: DBHODFSFBXJZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04387253
Procedure details


Aqueous sodium hydroxide (40 ml of 70% w/v solution) was added slowly with stirring to glacial acetic acid (42 g). The temperature rose to reflux and tetrabutylammonium hydrogen sulphate (0.5 g) and 2,4-dichlorobenzyl chloride (100 g) were added and the mixture heated under reflux for eight hours. The mixture was cooled to 70°-75° C. and aqueous sodium hydroxide (35 ml of 70% w/v solution) added. The temperature was maintained in the range 70°-75° C. for 30 minutes. The product was extracted into petroleum ether (boiling range 80°-100° C. 90 ml) at 75° C. and the organic extract was diluted with petroleum ether (150 ml), washed with dilute aqueous hydrochloric acid, and filtered. The filter was washed with petroleum ether (40 ml) and the filtrate and washings combined and allowed to cool to give crystals of 2,4-dichlorobenzyl alcohol having a purity of 99.8% and in a yield of 95%.





Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl:3][C:4]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:5]=1[CH2:6]Cl>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C>[Cl:3][C:4]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:5]=1[CH2:6][OH:1] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(CCl)C=CC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Four
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for eight hours
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 70°-75° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was maintained in the range 70°-75° C. for 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted into petroleum ether (boiling range 80°-100° C. 90 ml) at 75° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic extract
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was diluted with petroleum ether (150 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dilute aqueous hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter was washed with petroleum ether (40 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CO)C=CC(=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
